![molecular formula C11H10N4O3 B14603859 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 59972-38-2](/img/structure/B14603859.png)
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is a heterocyclic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is notable for its vibrant color and has applications in various fields, including dyeing, biological staining, and as a reagent in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole typically involves the diazotization of 4-nitroaniline followed by coupling with 3,5-dimethyl-1,2-oxazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dimethyl-1,2-oxazole in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Reduction: Reduction of the azo group yields 3,5-dimethyl-4-amino-1,2-oxazole and 4-nitroaniline.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
科学的研究の応用
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Employed as a biological stain for microscopy and as a marker in various assays.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the dyeing of textiles and as a colorant in various products.
作用機序
The mechanism of action of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- (E)-4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole
- (E)-4-[(4-fluorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- (E)-4-[(4-iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
59972-38-2 |
|---|---|
分子式 |
C11H10N4O3 |
分子量 |
246.22 g/mol |
IUPAC名 |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |
InChIキー |
SNRCXNZQKHKBSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
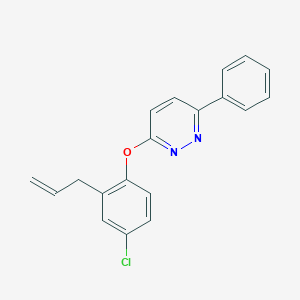
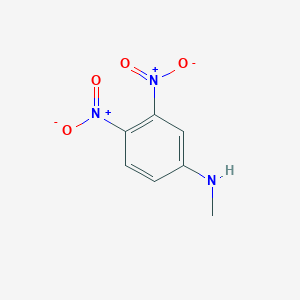
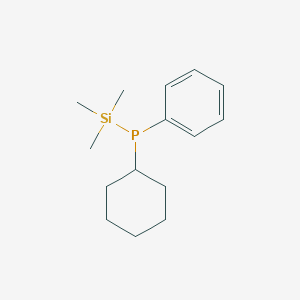

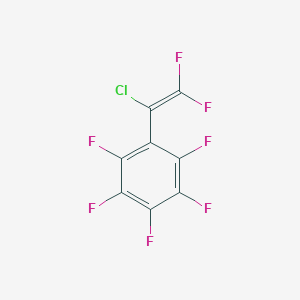

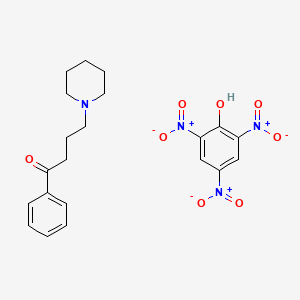
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

